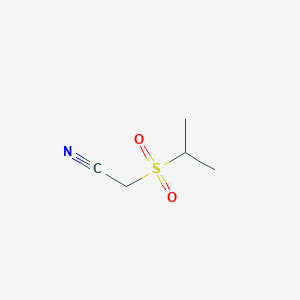

(Isopropylsulphonyl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "(Isopropylsulphonyl)acetonitrile" often involves complex reactions where acetonitrile plays a critical role either as a solvent or a reactant. For instance, the synthesis of N-phenyl isoquinolone-1-phosphonates showcases acetonitrile's utility in facilitating the Kabachnik-Fields reaction, a multi-component process that yields compounds with significant potential in various chemical applications (Borse et al., 2012).

Molecular Structure Analysis

Studies involving acetonitrile "adducts" provide insights into the complex molecular structures that can form with acetonitrile's involvement. The crystal structures of such adducts reveal dimeric anions and complex cation formations, highlighting the role of acetonitrile in supporting diverse molecular architectures (Crisci & Meyer, 1998).

Chemical Reactions and Properties

The reactivity of acetonitrile-based compounds, including those with sulphonyl groups, is a rich area of study. For example, the nucleophilic substitution reactions of isopropyl arenesulphonates with anilines and benzylamines in acetonitrile demonstrate the compound's versatility and reactive potential under various conditions (Oh et al., 1993).

Physical Properties Analysis

The physical properties of acetonitrile and its derivatives, including solubility, phase behavior, and interactions with other chemicals, are essential for understanding its utility in synthesis and other applications. Research on acetonitrile's role as a solvent and in forming complex molecular structures offers valuable insights into its physical characteristics and how they can be leveraged in chemical synthesis and analysis.

Chemical Properties Analysis

The chemical properties of acetonitrile-related compounds, such as their reactivity, stability, and functional group transformations, are crucial for their application in various chemical syntheses and industrial processes. Studies on the electrochemical behavior and reaction mechanisms involving acetonitrile highlight the intricate dynamics and potential utility of these compounds in advancing chemical research and applications (Cauquis et al., 1981).

Wissenschaftliche Forschungsanwendungen

-

Acetonitrile , a related compound, is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

-

Acetonitrile , a related compound, is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

-

Acetonitrile , a related compound, is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Safety And Hazards

The safety information for (Isopropylsulphonyl)acetonitrile indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It also causes serious eye irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-propan-2-ylsulfonylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-5(2)9(7,8)4-3-6/h5H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZQCBCJTUWIOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380995 |

Source

|

| Record name | (Propane-2-sulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isopropylsulfonyl)acetonitrile | |

CAS RN |

120069-21-8 |

Source

|

| Record name | (Propane-2-sulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,4S,6S,7aR)-2-Butyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B44318.png)

![3-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B44326.png)